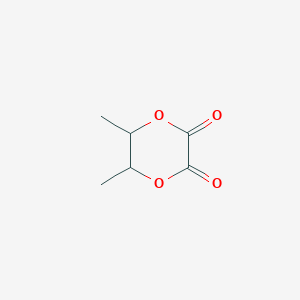
1,4-Dioxane-2,3-dione, 5,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-1,4-dioxane-2,5-dione is a lactone derived from lactic acid . It is a 50:50 racemic mixture of D- and L-Lactide . It has attracted great interest in academia and commercial applications, as it is derived from abundant renewable resources .
Synthesis Analysis
The compound was first made by Meldrum by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . As an alternative to its original preparation, Meldrum’s acid can be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid .Molecular Structure Analysis
The molecule has a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .Chemical Reactions Analysis
3,6-Dimethyl-1,4-dioxane-2,5-dione can be used as a reactant to synthesize multi-block copolymers of polylactide and polycarbonate . It can also be used in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .Physical And Chemical Properties Analysis
The compound has a molecular weight of 144.1253 . It is a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with release of carbon dioxide and acetone .作用機序
The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring (carbon 5); which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion [C6H7O4]− is stabilized by resonance between the two alternatives, so that the double bond is delocalized and each oxygen in the carbonyls has a formal charge of −1/2 .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
As a lactone derived from lactic acid, 3,6-Dimethyl-1,4-dioxane-2,5-dione has attracted great interest in academia and commercial applications . Its potential for synthesizing multi-block copolymers of polylactide and polycarbonate and its use in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters suggest promising future directions in material science and polymer chemistry.
特性
CAS番号 |
89093-67-4 |
|---|---|
製品名 |
1,4-Dioxane-2,3-dione, 5,6-dimethyl- |
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
5,6-dimethyl-1,4-dioxane-2,3-dione |
InChI |
InChI=1S/C6H8O4/c1-3-4(2)10-6(8)5(7)9-3/h3-4H,1-2H3 |
InChIキー |
VVOHLHIECXZSHS-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C(=O)O1)C |
正規SMILES |
CC1C(OC(=O)C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



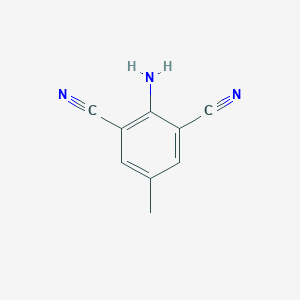
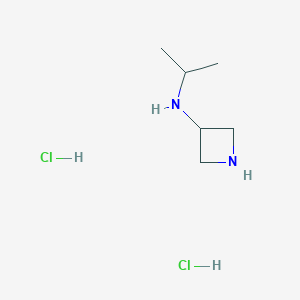


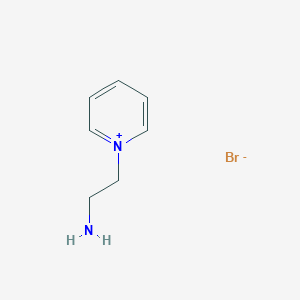

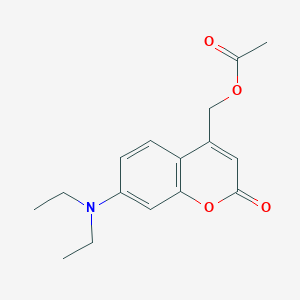
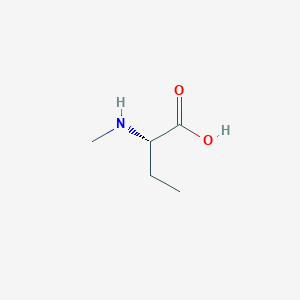

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 2-(bromomethyl)-](/img/structure/B3195225.png)
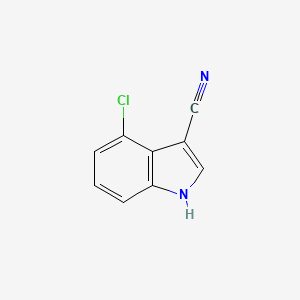
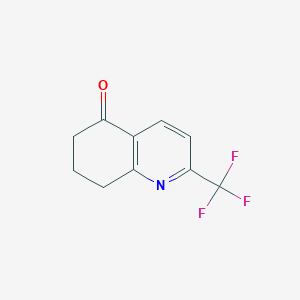
![Oxirane, 2,2'-[(2-methyl-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B3195248.png)
![5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B3195258.png)